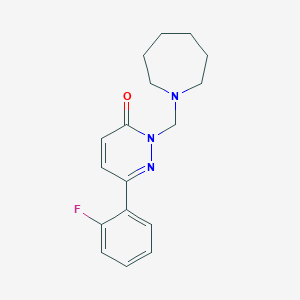![molecular formula C13H15BrN2O4 B12163120 Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate CAS No. 13631-76-0](/img/structure/B12163120.png)
Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester is a chemical compound with the molecular formula C13H15BrN2O4 It is known for its unique structure, which includes a bromophenyl group and a hydrazono group attached to a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester typically involves the reaction of diethyl malonate with 4-bromoaniline in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common condensing agents used in this synthesis include acetic anhydride and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
科学研究应用
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester involves its interaction with molecular targets through its hydrazono and bromophenyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.
相似化合物的比较
Similar Compounds
- Propanedioic acid, [(4-chlorophenyl)hydrazono]-, diethyl ester
- Propanedioic acid, [(4-fluorophenyl)hydrazono]-, diethyl ester
- Propanedioic acid, [(4-methylphenyl)hydrazono]-, diethyl ester
Uniqueness
Propanedioic acid, [(4-bromophenyl)hydrazono]-, diethyl ester is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.
属性
CAS 编号 |
13631-76-0 |
|---|---|
分子式 |
C13H15BrN2O4 |
分子量 |
343.17 g/mol |
IUPAC 名称 |
diethyl 2-[(4-bromophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 |
InChI 键 |
FBZUIMNJHHVZNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12163039.png)
![(4E,5Z)-4-[(4-ethoxyphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-4,5-dihydro-1,3-thiazol-2-ol](/img/structure/B12163044.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12163046.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12163053.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163058.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
![7-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B12163064.png)



![2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12163102.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163116.png)

